1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE
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Overview
Description
1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a benzoyl group, a methylthio methoxy group, and a nitrophenyl group attached to an imidazolidinone ring
Preparation Methods
The synthesis of 1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE involves several steps, typically starting with the preparation of the imidazolidinone ring. The synthetic route often includes the following steps:
Formation of the Imidazolidinone Ring: This is achieved by reacting appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced through acylation reactions using benzoyl chloride or benzoyl anhydride.
Addition of the Methylthio Methoxy Group: This step involves the reaction of the intermediate compound with methylthio methanol in the presence of a suitable catalyst.
Attachment of the Nitrophenyl Group: The final step involves nitration reactions to introduce the nitrophenyl group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or nitrophenyl groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidinone ring, yielding simpler compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer research, it is thought to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
1-BENZOYL-3-[(METHYLSULFANYL)METHOXY]-2-(3-NITROPHENYL)IMIDAZOLIDIN-4-ONE can be compared with other similar compounds, such as:
1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea: This compound has a similar structure but contains a thiourea group instead of an imidazolidinone ring.
1-Benzoyl-3-(4-methoxyphenyl)-2-thiourea: This compound lacks the nitro group, which may result in different chemical and biological properties.
1-Benzoyl-3-(4-nitrophenyl)-2-thiourea: This compound has a similar structure but does not contain the methylthio methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4g/mol |
IUPAC Name |
1-benzoyl-3-(methylsulfanylmethoxy)-2-(3-nitrophenyl)imidazolidin-4-one |
InChI |
InChI=1S/C18H17N3O5S/c1-27-12-26-20-16(22)11-19(18(23)13-6-3-2-4-7-13)17(20)14-8-5-9-15(10-14)21(24)25/h2-10,17H,11-12H2,1H3 |
InChI Key |
WSSZPEVKYHJQSZ-UHFFFAOYSA-N |
SMILES |
CSCON1C(N(CC1=O)C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CSCON1C(N(CC1=O)C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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